2-Bromo-4-ethoxypyrimidine
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Overview
Description
2-Bromo-4-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxypyrimidine typically involves the bromination of 4-ethoxypyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at position 2 can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium phosphate (K3PO4).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include 2-amino-4-ethoxypyrimidine, 2-thio-4-ethoxypyrimidine, and 2-alkoxy-4-ethoxypyrimidine.
Suzuki-Miyaura Coupling: The major products are various substituted pyrimidines with new carbon-carbon bonds at position 2.
Scientific Research Applications
2-Bromo-4-ethoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: this compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxypyrimidine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein production .
Comparison with Similar Compounds
- 2-Bromo-4-methylpyrimidine
- 2-Bromo-4-chloropyrimidine
- 2-Bromo-4-fluoropyrimidine
Comparison: 2-Bromo-4-ethoxypyrimidine is unique due to the presence of an ethoxy group at position 4, which can influence its reactivity and solubility compared to other similar compounds. For instance, the ethoxy group can make the compound more lipophilic, potentially enhancing its ability to penetrate biological membranes .
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-4-ethoxypyrimidine |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 |
InChI Key |
JOXODXXOGQJFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1)Br |
Origin of Product |
United States |
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